
(9H-Fluoren-9-yl)methyl (R)-5-((tert-butoxycarbonyl)amino)-2-methyltetrahydropyridazine-1(2H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9H-Fluoren-9-yl)methyl ®-5-((tert-butoxycarbonyl)amino)-2-methyltetrahydropyridazine-1(2H)-carboxylate is a complex organic compound that is often used in the field of organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a fluorenyl group, a tert-butoxycarbonyl-protected amine, and a tetrahydropyridazine ring. These structural features make it a valuable intermediate in the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl ®-5-((tert-butoxycarbonyl)amino)-2-methyltetrahydropyridazine-1(2H)-carboxylate typically involves multiple steps:
Formation of the Fluorenyl Group: The fluorenyl group can be introduced through a Friedel-Crafts alkylation reaction using fluorenone and an appropriate alkylating agent.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Tetrahydropyridazine Ring: This step involves the cyclization of an appropriate precursor, often through a condensation reaction with hydrazine or a hydrazine derivative.
Final Coupling: The final step involves coupling the fluorenyl group with the protected amine and the tetrahydropyridazine ring under suitable conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the fluorenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted fluorenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (9H-Fluoren-9-yl)methyl ®-5-((tert-butoxycarbonyl)amino)-2-methyltetrahydropyridazine-1(2H)-carboxylate is used as an intermediate in the synthesis of complex organic molecules
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with proteins makes it a valuable tool in structural biology.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It serves as a precursor for the synthesis of various drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings.
作用機序
The mechanism of action of (9H-Fluoren-9-yl)methyl ®-5-((tert-butoxycarbonyl)amino)-2-methyltetrahydropyridazine-1(2H)-carboxylate involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, affecting gene expression and protein synthesis. The protected amine group can undergo deprotection under physiological conditions, releasing the active amine, which can then interact with enzymes and receptors, modulating their activity.
類似化合物との比較
Similar Compounds
- (9H-Fluoren-9-yl)methyl ®-5-((tert-butoxycarbonyl)amino)-2-methylhexanoate
- (9H-Fluoren-9-yl)methyl ®-5-((tert-butoxycarbonyl)amino)-2-methylpentanoate
- (9H-Fluoren-9-yl)methyl ®-5-((tert-butoxycarbonyl)amino)-2-methylbutanoate
Uniqueness
Compared to similar compounds, (9H-Fluoren-9-yl)methyl ®-5-((tert-butoxycarbonyl)amino)-2-methyltetrahydropyridazine-1(2H)-carboxylate stands out due to its tetrahydropyridazine ring, which imparts unique chemical and biological properties. This ring structure enhances its stability and reactivity, making it more suitable for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C25H31N3O4 |
|---|---|
分子量 |
437.5 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl (5R)-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]diazinane-1-carboxylate |
InChI |
InChI=1S/C25H31N3O4/c1-25(2,3)32-23(29)26-17-13-14-27(4)28(15-17)24(30)31-16-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,17,22H,13-16H2,1-4H3,(H,26,29)/t17-/m1/s1 |
InChIキー |
LGIGRGCAPWIQGV-QGZVFWFLSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
正規SMILES |
CC(C)(C)OC(=O)NC1CCN(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


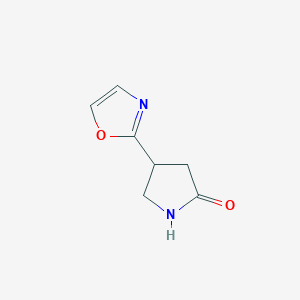

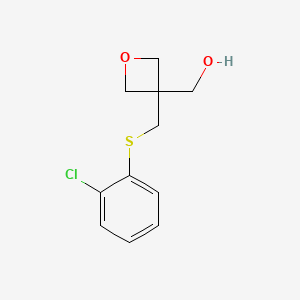
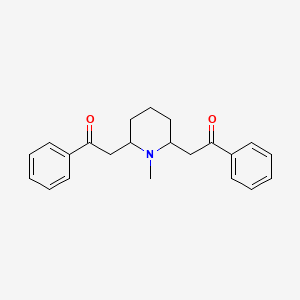
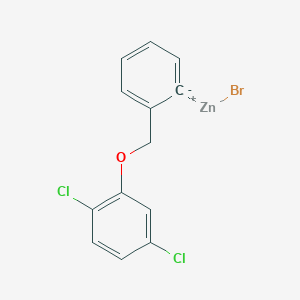
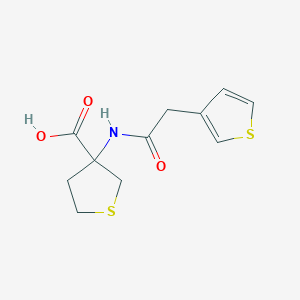
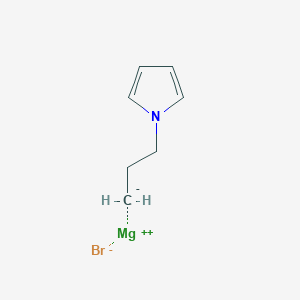

![3-Fluoro-4-[(i-propyloxy)methyl]phenylZinc bromide](/img/structure/B14890859.png)
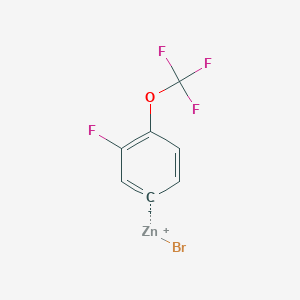
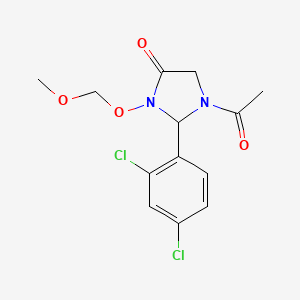

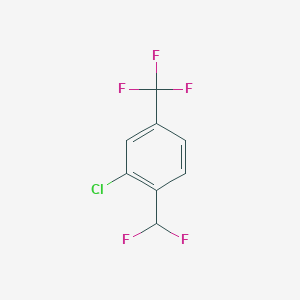
![4-Fluoro-2-[(4-ethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14890893.png)
